1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene
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Overview
Description
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene is a compound that features a benzene ring substituted with chloromethyl, difluoromethyl, and trifluoromethyl groups. The presence of multiple fluorine atoms makes this compound particularly interesting due to the unique properties imparted by fluorination, such as increased stability and lipophilicity .
Preparation Methods
One common method involves the radical trifluoromethylation of benzene derivatives, which can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of radical initiators . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids, and reduction to form hydrocarbons.
Defluorination: Visible-light-promoted defluorinated alkylation can be used to modify the trifluoromethyl group.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
1-(Chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1-(Chloromethyl)-3-(trifluoromethyl)benzene: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
1-(Difluoromethyl)-3-(trifluoromethyl)benzene: Lacks the chloromethyl group, affecting its reactivity and applications.
1-(Chloromethyl)-3-(difluoromethyl)benzene: Lacks the trifluoromethyl group, leading to variations in stability and lipophilicity.
The unique combination of chloromethyl, difluoromethyl, and trifluoromethyl groups in this compound imparts distinct properties that make it valuable in various fields of research and industry.
Properties
Molecular Formula |
C9H6ClF5 |
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Molecular Weight |
244.59 g/mol |
IUPAC Name |
1-(chloromethyl)-3-(difluoromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6ClF5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13,14)15/h1-3,8H,4H2 |
InChI Key |
LFXHVNQLBUQSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)(F)F)CCl |
Origin of Product |
United States |
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